3-Undecanone chemical properties and structure
3-Undecanone chemical properties and structure
Chemical Identity, Synthesis, and Pharmacological Context
Executive Summary & Core Directive
3-Undecanone (Ethyl octyl ketone) is a dialkyl ketone and a positional isomer of the more commercially prevalent 2-undecanone (methyl nonyl ketone).[1] While often overshadowed by the 2-isomer's established role as an insect repellent (IBI-246), 3-undecanone serves as a critical reference standard in olfactory Structure-Activity Relationship (SAR) studies and possesses distinct organoleptic properties (fruity, fatty, citrus-like) utilized in fragrance and flavor chemistry.[1]
This guide moves beyond basic property listing to analyze the isomeric significance of 3-undecanone, providing a self-validating "Green Chemistry" synthesis protocol and a mechanistic breakdown of its physicochemical behavior.[1]
Chemical Identity & Structural Architecture[1]
The shift of the carbonyl group from the C2 position (in 2-undecanone) to the C3 position significantly alters the steric environment around the pharmacophore while maintaining the molecule's overall lipophilicity.[1]
Nomenclature & Identifiers
| Parameter | Value |
| IUPAC Name | Undecan-3-one |
| Common Synonyms | Ethyl octyl ketone; n-Octyl ethyl ketone |
| CAS Registry Number | 2216-87-7 |
| SMILES | CCCCCCCCC(=O)CC |
| Molecular Formula | |
| Molecular Weight | 170.29 g/mol |
Structural Logic & Lipophilicity
3-Undecanone is characterized by an asymmetric ketone core flanked by a short ethyl chain (
-
Lipophilic Tail (
): Facilitates interaction with hydrophobic pockets in odorant binding proteins (OBPs) and membrane permeation (LogP ~4.2).[1] -
Dipole Center (C=O): The carbonyl oxygen acts as a hydrogen bond acceptor.[1] The C3 position introduces slightly higher steric hindrance compared to the methyl ketone (C2), potentially reducing oxidative metabolic clearance rates relative to the 2-isomer.[1]
Physicochemical Profile
Data aggregated from validated experimental sources and computational models.
| Property | Value | Context/Implication |
| Physical State | Colorless to pale yellow liquid | At standard temperature/pressure (STP).[1][2][3] |
| Melting Point | 12.0 °C | Solidifies just below cool room temperatures; requires controlled heating for transfer in cold labs.[1] |
| Boiling Point | 227.0 °C (at 760 mmHg) | High boiling point necessitates vacuum distillation for purification.[1] |
| Density | 0.832 g/mL (at 25°C) | Less dense than water; forms the upper layer in aqueous extractions.[1] |
| Refractive Index ( | 1.429 | Consistent with long-chain aliphatic ketones.[1] |
| LogP (Octanol/Water) | ~4.0 - 4.2 | Highly lipophilic; implies high blood-brain barrier (BBB) permeability and tissue accumulation potential.[1] |
| Solubility | Insoluble in water; Soluble in EtOH, oils | Requires organic co-solvents (DMSO, Ethanol) for bio-assays.[1] |
Synthetic Methodology: Green Oxidation Protocol
While 3-undecanone can be synthesized via Grignard reaction (Propionyl chloride + Octylmagnesium bromide), that route requires anhydrous conditions and generates significant magnesium waste.[1]
Recommended Approach: TEMPO-Mediated Oxidation of 3-Undecanol . This protocol utilizes a catalytic nitroxyl radical (TEMPO) with bleach (NaOCl) as the terminal oxidant.[1][4] It is preferred for its high selectivity (avoiding over-oxidation) and operational safety at scale.[1]
Reaction Logic Diagram (Graphviz)
Figure 1: Catalytic cycle for the oxidation of 3-undecanol to 3-undecanone.[1] The N-oxoammonium species acts as the primary oxidant, continuously regenerated by NaOCl.[1]
Step-by-Step Protocol
Objective: Synthesis of 10g of 3-Undecanone.
-
Reagent Setup:
-
Precursor: 3-Undecanol (10.1 g, ~58 mmol).[1]
-
Solvent: Dichloromethane (DCM, 100 mL) or Ethyl Acetate (greener alternative).[1]
-
Catalyst: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) - 0.01 eq (90 mg).[1]
-
Co-catalyst: Potassium Bromide (KBr) - 0.1 eq (0.7 g) dissolved in 10 mL water.[1]
-
Oxidant: Sodium Hypochlorite (NaOCl, commercial bleach, ~12%) - 1.1 eq.[1]
-
-
Reaction Initiation:
-
Dissolve 3-undecanol and TEMPO in DCM in a round-bottom flask.
-
Cool the mixture to 0°C (ice bath). Critical: Exothermic reaction control.
-
Add the aqueous KBr solution.[1]
-
-
Oxidant Addition:
-
Quenching & Workup:
-
Purification:
-
Perform vacuum distillation (approx. 110°C at 10 mmHg) to obtain pure 3-undecanone.[1]
-
Analytical Characterization
To validate the synthesis, the following spectral signatures must be confirmed.
Nuclear Magnetic Resonance ( -NMR)
Solvent:
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Feature |
| 2.42 ppm | Triplet ( | 2H | ||
| 2.38 ppm | Quartet ( | 2H | ||
| 1.55 ppm | Multiplet | 2H | ||
| 1.26 ppm | Multiplet (Broad) | 10H | Bulk Chain | Internal methylenes |
| 1.05 ppm | Triplet | 3H | Terminal Methyl (Ethyl) | |
| 0.88 ppm | Triplet | 3H | Terminal Methyl (Octyl) |
Mass Spectrometry (GC-MS)
-
Molecular Ion (
): m/z 170.[1] -
McLafferty Rearrangement: A distinct peak at m/z 72 is expected (cleavage of the ethyl group + H-transfer), distinguishing it from 2-undecanone (which gives m/z 58).[1]
-
Alpha-Cleavage: Peaks at m/z 57 (propionyl cation) and m/z 141 (loss of ethyl).[1]
Bioactivity & Pharmacological Potential[1][5][7][8]
Olfactory & Repellent Mechanism (SAR)
While 2-undecanone is a registered insect repellent (BioUD), 3-undecanone acts as a comparative probe.[1] The shift of the carbonyl group affects binding affinity to insect Odorant Binding Proteins (OBPs) and Gustatory Receptors (GRs).[1]
-
Mechanism: Ketones interact with the TRPA1 channel (nociceptor) in insects.[1]
-
Isomeric Effect: The ethyl group in 3-undecanone provides slightly more steric bulk near the carbonyl than the methyl group of 2-undecanone. This often results in lower volatility and modified receptor dwell time , potentially altering the duration of repellency or odor perception.[1]
Pathway Visualization[1][9]
Figure 2: Theoretical interaction pathway of undecanones with insect sensory receptors. 3-Undecanone serves as a steric probe to map the binding pocket's tolerance for alkyl chain substitution.[1]
Safety & Handling (SDS Summary)
Based on GHS Classifications for long-chain ketones.
-
Signal Word: WARNING
-
Hazard Statements:
-
Storage: Store in a cool, dry place under inert gas (
) if possible to prevent slow autoxidation over long periods.
References
-
PubChem. (2025).[1] 3-Undecanone Compound Summary. National Library of Medicine.[1] [Link][1]
-
The Good Scents Company. (2024).[1] 3-Undecanone: Ethyl Octyl Ketone Properties and Uses. [Link][1][3]
-
Organic Syntheses. (2005).[1] Oxidation of Alcohols with TEMPO. Org. Synth. 82,[1][5] 87. [Link]
-
NIST Chemistry WebBook. (2024).[1] 3-Undecanone Mass Spectrometry Data. National Institute of Standards and Technology.[1] [Link][1]
-
ChemSynthesis. (2024).[1] Synthesis and Properties of 3-Undecanone. [Link]
Sources
- 1. 3-Undecanone | C11H22O | CID 75189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Undecanone - Wikipedia [en.wikipedia.org]
- 3. 3-undecanone, 2216-87-7 [thegoodscentscompany.com]
- 4. Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What Is the Uses and Benefits of 2-Undecanone? [yihuipharm.com]
